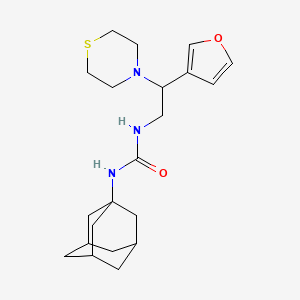

1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea is a useful research compound. Its molecular formula is C21H31N3O2S and its molecular weight is 389.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-((1R,3s)-adamantan-1-yl)-3-(2-(furan-3-yl)-2-thiomorpholinoethyl)urea, commonly referred to as AFTU, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of AFTU, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C21H31N3O2S

- Molecular Weight : 389.56 g/mol

- CAS Number : 2108243-49-6

- IUPAC Name : 1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea

AFTU exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways:

- Inhibition of Human Soluble Epoxide Hydrolase (hsEH) : AFTU has been identified as a promising inhibitor of hsEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play a crucial role in cardiovascular health and inflammation. Inhibitors of hsEH can enhance the beneficial effects of EETs, potentially leading to therapeutic applications in cardiovascular diseases .

- Lipophilicity and Bioavailability : The lipophilic nature of AFTU, indicated by a LogP value exceeding 5.96, suggests that it may have favorable absorption characteristics. However, high lipophilicity can also lead to lower solubility in aqueous environments, which could affect its bioavailability .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of hsEH

Research has demonstrated that AFTU effectively inhibits hsEH with a potency that suggests potential for developing cardiovascular therapeutics. The compound's structure allows it to interact favorably with the active site of hsEH, blocking its enzymatic activity and thereby enhancing EET levels in vitro .

Case Study 2: Antiviral Properties

In a study focused on HIV protease inhibitors, derivatives containing adamantane structures similar to AFTU showed significant antiviral activity. The adamantane moiety is believed to enhance binding affinity to the protease enzyme, suggesting that AFTU may also possess similar antiviral properties .

Case Study 3: Cytotoxicity Assessment

A cytotoxicity assay revealed that AFTU exhibits moderate cytotoxic effects against certain cancer cell lines. This suggests potential applications in oncology; however, further studies are needed to elucidate its mechanism and optimize its efficacy .

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity : The adamantane structure is known for its antiviral properties, particularly against viruses like influenza and HIV. Research has shown that compounds with adamantyl groups can serve as effective inhibitors of viral proteases. For instance, studies have demonstrated that derivatives of adamantane can enhance the potency of HIV-1 protease inhibitors by modifying the P1 ligand to include lipophilic groups like the adamantyl moiety .

Anticancer Properties : There is ongoing research into the anticancer potential of compounds incorporating furan and thiomorpholine functionalities. These components may enhance the interaction with biological targets involved in cancer progression. Preliminary studies indicate that such compounds can induce apoptosis in cancer cell lines, although further investigation is required to fully understand their mechanisms of action.

Neuroprotective Effects : The compound's structure suggests potential neuroprotective effects, similar to other adamantane derivatives used in treating neurological disorders. Studies are exploring its efficacy in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation.

Material Science Applications

Polymer Chemistry : The incorporation of adamantane into polymer matrices has been studied for improving thermal stability and mechanical properties. The unique steric hindrance provided by the adamantane group can enhance the performance of polymers in various applications, including coatings and composites.

Nanotechnology : The compound's ability to form stable complexes with metal ions has implications in nanotechnology. It can be utilized in the synthesis of nanoparticles with tailored properties for biomedical applications or as catalysts in chemical reactions.

Biochemical Applications

Enzyme Inhibition Studies : The thiomorpholine component is known for its ability to interact with various enzymes. Research has focused on its role as a potential inhibitor for enzymes involved in metabolic pathways, contributing to the development of drugs targeting metabolic disorders.

Drug Delivery Systems : Due to its unique structural features, this compound can be explored as a carrier for drug delivery systems. Its ability to form stable complexes with therapeutic agents may enhance bioavailability and targeted delivery.

Data Tables

Case Studies

- HIV Protease Inhibitors : A series of studies have synthesized various adamantyl derivatives, demonstrating their efficacy as HIV protease inhibitors. Modifications to the P1 ligand significantly improved binding affinity and selectivity .

- Cancer Cell Line Studies : In vitro studies on furan-containing urea derivatives showed promising results in inducing apoptosis across multiple cancer cell lines, suggesting a pathway for further drug development targeting specific cancer types.

- Polymer Applications : Research on adamantane-based polymers revealed significant improvements in thermal properties compared to traditional polymers, indicating potential industrial applications where enhanced durability is required.

化学反应分析

Synthetic Pathways for Adamantane-Based Ureas

Adamantane-containing ureas are typically synthesized via reactions between adamantane-derived isocyanates and amines. For example:

-

Step 1 : Preparation of adamantane isocyanates (e.g., 1-[isocyanato(phenyl)methyl]adamantane ) via hydrolysis of esters followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in toluene .

-

Step 2 : Reaction of the isocyanate with amines (e.g., halogenated anilines) to form 1,3-disubstituted ureas under mild conditions (diethyl ether, 12–24 h, room temperature) .

For the target compound, hypothetical steps could involve:

-

Synthesis of 1-isocyanatoadamantane (or a substituted variant).

-

Reaction with 2-(furan-3-yl)-2-thiomorpholinoethylamine to form the urea linkage.

Isocyanate-Amine Coupling

-

Solvent : Diethyl ether or toluene is preferred to avoid side reactions with protic solvents .

-

Base : Triethylamine is commonly used to scavenge HCl generated during urea formation .

-

Yield : Typical yields for analogous reactions range from 25% to 95% , depending on steric and electronic factors .

Functional Group Compatibility

-

Thiomorpholine : The sulfur atom in thiomorpholine may necessitate inert conditions to prevent oxidation.

-

Furan : The furan ring’s electron-rich nature could influence reactivity in nucleophilic substitutions or cycloadditions.

Plausible Side Reactions

-

Biuret Formation : Excess isocyanate may lead to biuret byproducts, especially at elevated temperatures .

-

Hydrolysis : Ureas are susceptible to hydrolysis under acidic or basic conditions, reverting to amines and CO₂ .

-

Oxidation of Thiomorpholine : The thiomorpholine sulfur could oxidize to sulfoxide or sulfone derivatives if exposed to oxidizing agents.

Comparative Analysis of Analogous Ureas

Research Gaps and Recommendations

-

Stereochemical Control : The (1R,3s)-adamantane configuration requires chiral synthesis or resolution methods, not detailed in current literature.

-

Thiomorpholine-Furan Interactions : No studies address the electronic effects of combining thiomorpholine with furan in urea derivatives.

-

Biological Activity : While adamantane ureas are noted as soluble epoxide hydrolase (sEH) inhibitors , the bioactivity of the target compound remains unexplored.

Experimental Design Proposal

To synthesize and characterize the compound:

-

Isocyanate Synthesis : Adapt methods from to prepare 1-isocyanatoadamantane .

-

Amine Preparation : Synthesize 2-(furan-3-yl)-2-thiomorpholinoethylamine via nucleophilic substitution of furan-3-yl derivatives with thiomorpholine.

-

Urea Formation : React isocyanate and amine in anhydrous diethyl ether with triethylamine (0–5°C, 12 h).

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

属性

IUPAC Name |

1-(1-adamantyl)-3-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c25-20(23-21-10-15-7-16(11-21)9-17(8-15)12-21)22-13-19(18-1-4-26-14-18)24-2-5-27-6-3-24/h1,4,14-17,19H,2-3,5-13H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUAPRIMPWQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)C5=COC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。